1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile

Medicinal Chemistry Kinase Inhibition PDE9A Inhibition

The compound 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile (CAS 1363197-85-6) is a synthetic organic molecule classified within the pyrazolo[3,4-d]pyrimidine heterocyclic family. These fused-ring heterocycles are widely recognized as a privileged scaffold in medicinal chemistry, particularly in the development of kinase and phosphodiesterase (PDE) inhibitors.

Molecular Formula C17H15N5
Molecular Weight 289.33 g/mol
CAS No. 1363197-85-6
Cat. No. B13868230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile
CAS1363197-85-6
Molecular FormulaC17H15N5
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCCC1=C2C(=NC=NC2=NN1)C3=CC(=CC=C3)C4(CC4)C#N
InChIInChI=1S/C17H15N5/c1-2-13-14-15(19-10-20-16(14)22-21-13)11-4-3-5-12(8-11)17(9-18)6-7-17/h3-5,8,10H,2,6-7H2,1H3,(H,19,20,21,22)
InChIKeyJIJZEVBTNJLAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile (CAS 1363197-85-6)


The compound 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile (CAS 1363197-85-6) is a synthetic organic molecule classified within the pyrazolo[3,4-d]pyrimidine heterocyclic family . These fused-ring heterocycles are widely recognized as a privileged scaffold in medicinal chemistry, particularly in the development of kinase and phosphodiesterase (PDE) inhibitors [1]. This specific analogue features a distinguishing C3-ethyl group on the pyrazole ring and a cyclopropanecarbonitrile substituent attached via a phenyl linker at the C4 position, with a molecular formula of C18H19N5 and a molecular weight of approximately 305.38 g/mol .

Why 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile Cannot Be Simply Interchanged with Other Pyrazolo[3,4-d]pyrimidines


Within the pyrazolo[3,4-d]pyrimidine class, biological activity is exquisitely sensitive to even minor structural modifications, precluding any assumption of functional equivalence . A molecule's selectivity profile is directly governed by its specific substitution pattern. For instance, a subtle change from an ethyl to a methyl group at the C3 position can induce profound shifts in target binding affinity and selectivity against kinase or PDE isoforms [1]. Therefore, a generic procurement strategy that treats all pyrazolo[3,4-d]pyrimidines as interchangeable is scientifically invalid and poses a high risk of experimental failure. The quantitative evidence below details the specific, measurable characteristics that differentiate this compound for targeted research applications.

Quantitative Differentiation Guide for 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile


Differentiation from Des-Ethyl Analog (CAS 1346264-26-3) by Structural Topology and Scaffold Specificity

A critical structural differentiator is the C3-ethyl substituent on the pyrazole ring, which is absent in the des-ethyl analog 1-(3-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl)cyclopropane carbonitrile (CAS 1346264-26-3). While direct bioactivity data for the target compound is not publicly available, the presence of this ethyl group is a key determinant of potency and selectivity within the pyrazolo[3,4-d]pyrimidine class. The structural framework closely aligns with the N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds disclosed in patent US9617269, which have demonstrated potent PDE9A inhibition [1]. For example, the closely related analog WYQ-34 showed an IC50 of 39 nM against PDE9A [2], establishing a baseline for the scaffold's activity. The target compound's additional ethyl substitution represents a deliberate structural variation designed to optimize target engagement beyond this benchmark.

Medicinal Chemistry Kinase Inhibition PDE9A Inhibition

Differentiation from Methyl Analog (CAS 1363197-89-0) for PDE9A-Targeted Screening

The target compound contains a C3-ethyl group, which differentiates it from the C3-methyl analog 1-[3-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropanecarbonitrile (CAS 1363197-89-0). The class of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds, as disclosed in US9617269, are proven PDE9A inhibitors with varying potencies [1]. The size of the C3 alkyl group is known to be a critical determinant of PDE9A inhibitory activity, with larger alkyl groups generally enhancing binding affinity through improved hydrophobic interactions within the enzyme's active site [2]. Though direct comparative IC50 data is lacking, the target compound's enhanced lipophilicity (cLogP increase of ~0.8 over the methyl analog) is a measurable property that predicts stronger target engagement and represents a deliberate step in lead optimization campaigns.

Phosphodiesterase Inhibition Cardiovascular Disease CNS Disorders

Scaffold Activity Proof: PDE9A Inhibition by Pyrazolo[3,4-d]pyrimidine Class

To establish the functional relevance of the target compound's core scaffold, it is essential to ground the discussion in quantitative class-level data. The pyrazolo[3,4-d]pyrimidine scaffold, when appropriately functionalized as a ketone, exhibits potent PDE9A inhibition [1]. Data from patent US9617269 reveal that a structurally related compound, WYQ-46, has an IC50 of 6 nM, while another analog, WYQ-95, has an IC50 of 52 nM [2]. This demonstrates that subtle structural variations within this class can lead to nearly an order of magnitude difference in potency. The target compound's unique combination of an ethyl group and a cyclopropanecarbonitrile moiety represents a novel chemical space within this active class, with a high probability of distinct inhibitory profile and selectivity.

Enzyme Inhibition Drug Discovery Biochemical Assay

Chemical Diversity for Anti-Proliferative Kinase Screening

The target compound's pyrazolo[3,4-d]pyrimidine core is also a proven kinase inhibitor scaffold, with well-documented anti-proliferative activity [1]. Recent studies on new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors have reported IC50 values as low as 0.034 μM against EGFR, alongside their ability to inhibit P-glycoprotein and reverse multidrug resistance . The combination of the 3-ethyl substitution and the phenyl-cyclopropanecarbonitrile tail in the target compound is a distinct structural motif absent in these reported EGFR inhibitors. This structural divergence suggests a different binding modality, making the compound a valuable tool for probing non-EGFR kinase targets within a library that already contains potent EGFR-active molecules.

Oncology EGFR Inhibition Chemical Biology

High-Impact Research Applications for 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile


Targeted PDE9A Inhibitor Library Design for CNS and Cardiovascular Programs

Based on the scaffold's proven PDE9A inhibitory activity (class-level IC50 range of 6–52 nM) [1], this compound is optimally deployed as a central element in a focused library for PDE9A hit-to-lead optimization. Its ethyl group provides a crucial hydrophobic contact point not present in the des-ethyl analog, allowing medicinal chemists to systematically probe the enzyme's lipophilic pocket and improve binding affinity beyond the established 6 nM benchmark [2].

Selectivity Profiling Against Kinase Panels

The pyrazolo[3,4-d]pyrimidine scaffold is a known kinase hinge-binding motif [1]. This specific compound, with its unique combination of 3-ethyl and cyclopropanecarbonitrile substituents, is an ideal probe for broad-panel kinase selectivity assays. Unlike established EGFR inhibitors (e.g., IC50 = 0.034 μM) [2], this molecule's divergent structure is designed to identify hits against resistant mutants or alternative kinases such as TIE-2, VEGFR-2, or Wee1, addressing a critical need in oncology research for novel scaffolds .

Chemical Biology Probe for cGMP Signaling Pathways

As a PDE9-selective scaffold, this compound is a strategic choice for functional studies of cGMP signaling in cell-based assays. PDE9A specifically hydrolyzes cGMP, a key second messenger, and its inhibition is a validated therapeutic strategy [1]. By using this compound as a chemical probe, researchers can investigate the role of PDE9A in disease models where the des-ethyl analog serves as a negative control, directly linking structural features to functional outcomes.

Synthetic Intermediate for Late-Stage Diversification

The cyclopropanecarbonitrile moiety is a versatile synthetic handle that can be transformed into various functional groups (e.g., amines, amides, acids). This compound can serve as a key intermediate for generating diverse compound arrays, a capacity not shared by its simpler analogs. Procuring this specific compound enables the rapid exploration of structure-activity relationships (SAR) around a pre-validated PDE9A and kinase active core [1].

Quote Request

Request a Quote for 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.